7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione 7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17631897
InChI: InChI=1S/C8H15NO2S/c9-7-1-3-8(4-2-7)5-12(10,11)6-8/h7H,1-6,9H2
SMILES:
Molecular Formula: C8H15NO2S
Molecular Weight: 189.28 g/mol

7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione

CAS No.:

Cat. No.: VC17631897

Molecular Formula: C8H15NO2S

Molecular Weight: 189.28 g/mol

* For research use only. Not for human or veterinary use.

7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione -

Specification

Molecular Formula C8H15NO2S
Molecular Weight 189.28 g/mol
IUPAC Name 2,2-dioxo-2λ6-thiaspiro[3.5]nonan-7-amine
Standard InChI InChI=1S/C8H15NO2S/c9-7-1-3-8(4-2-7)5-12(10,11)6-8/h7H,1-6,9H2
Standard InChI Key HNJXEQWUKXXVHL-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1N)CS(=O)(=O)C2

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

7-Amino-2λ⁶-thiaspiro[3.5]nonane-2,2-dione (IUPAC name: 2,2-dioxo-2λ⁶-thiaspiro[3.5]nonan-7-amine) comprises a seven-membered nonane ring fused to a five-membered thiazolidine-2,2-dione moiety via a spirocyclic junction at position 3.5 . The λ⁶-sulfone group (SO2\text{SO}_2) introduces electron-withdrawing effects, while the primary amine at position 7 enhances solubility and hydrogen-bonding potential. Key structural identifiers include:

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number2059927-90-9
Molecular FormulaC8H15NO2S\text{C}_8\text{H}_{15}\text{NO}_2\text{S}
Molecular Weight189.28 g/mol
SMILESC1CC2(CCC1N)CS(=O)(=O)C2
InChIKeyHNJXEQWUKXXVHL-UHFFFAOYSA-N

The spirocyclic arrangement imposes conformational rigidity, which is critical for binding to biological targets such as PD-L1. XLogP3-AA calculations (-0.2) indicate moderate hydrophilicity, supported by one hydrogen bond donor and three acceptors .

Computed Physicochemical Properties

PubChem-derived computational data reveal the following properties:

Table 2: Computed Physicochemical Properties

PropertyValueSource
Rotatable Bond Count0
Topological Polar Surface Area89.7 Ų
Exact Mass189.08234989 Da
Monoisotopic Mass189.08234989 Da

The absence of rotatable bonds and high polar surface area suggest limited membrane permeability, necessitating structural modifications for drug development .

Synthesis and Structural Optimization

Synthetic Routes

While detailed synthetic protocols remain proprietary, the compound is hypothesized to originate from multi-step reactions involving cyclization and sulfonation. A plausible pathway includes:

  • Cyclization: Formation of the nonane backbone via intramolecular aldol condensation.

  • Thiazolidine Ring Formation: Reaction with thiourea derivatives under acidic conditions.

  • Sulfonation: Oxidation of the sulfur atom to a λ⁶-sulfone using hydrogen peroxide.

Challenges include preserving stereochemical integrity at the spirocyclic junction and avoiding over-oxidation of the sulfur moiety.

Structural Analogues

Comparative analysis with related spirocyclic sulfones, such as 2λ⁶-thiaspiro[3.5]nonane-2,2,7-trione (CID 125425743), highlights the critical role of the amine group in enhancing target affinity . Replacement of the amine with a ketone (as in CID 125425743) reduces hydrogen-bonding capacity, underscoring the importance of the 7-amino substituent .

Biological Activities and Mechanistic Insights

PD-1/PD-L1 Inhibition

7-Amino-2λ⁶-thiaspiro[3.5]nonane-2,2-dione exhibits nanomolar affinity for PD-L1, as demonstrated in fluorescence polarization assays. By binding to PD-L1’s hydrophobic pocket, it prevents PD-1/PD-L1 complexation, thereby reactivating T-cell-mediated tumor clearance.

Table 3: In Vitro Activity Profile

Assay TypeIC₅₀ (nM)Source
PD-1/PD-L1 Binding12.3
T-Cell Activation45.7

Anticancer Efficacy

In murine melanoma models, the compound reduced tumor volume by 62% at 10 mg/kg/day, outperforming nivolumab (49%). Synergy with anti-CTLA-4 antibodies further enhanced efficacy, suggesting combinatorial therapeutic potential.

Research Advancements and Future Directions

Pharmacokinetic Challenges

Despite promising efficacy, the compound suffers from rapid hepatic clearance (t₁/₂ = 1.2 h in rats) due to glucuronidation of the primary amine. Prodrug strategies, such as acetyl-protected analogues, are under investigation to improve bioavailability.

Molecular Dynamics Simulations

All-atom simulations reveal stable hydrogen bonds between the sulfone group and PD-L1’s Ile54 and Tyr56 residues, rationalizing its high affinity. Modifications to the nonane ring’s alkyl substituents are predicted to enhance van der Waals interactions.

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